
Thalidomide-O-PEG4-amine (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG4-amine (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-PEG4-amine (TFA) is synthesized by incorporating a Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker. The synthesis involves reacting Thalidomide with PEG4-amine under specific conditions to form the conjugate . Common reagents used in this synthesis include NHS ester groups or carboxylic acids in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG4-amine (TFA) are not detailed, the synthesis generally follows standard protocols for producing PROTAC linkers. This involves large-scale reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Thalidomide-O-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with NHS ester groups or carboxylic acids.
Conjugation Reactions: It forms conjugates with other molecules, particularly in the context of PROTAC technology.
Common Reagents and Conditions
Common reagents used in reactions involving Thalidomide-O-PEG4-amine (TFA) include EDC and HATU, which facilitate the formation of amide bonds . The reactions typically occur under mild conditions to preserve the integrity of the compound.
Major Products Formed
The primary product formed from reactions involving Thalidomide-O-PEG4-amine (TFA) is the conjugate itself, which is used in PROTAC technology to target and degrade specific proteins .
科学的研究の応用
Thalidomide-O-PEG4-amine (TFA) has several scientific research applications:
作用機序
Thalidomide-O-PEG4-amine (TFA) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets include transcription factors such as IKZF1 and IKZF3, which are recognized and degraded in the presence of Thalidomide .
類似化合物との比較
Similar Compounds
Uniqueness
Thalidomide-O-PEG4-amine (TFA) is unique due to its specific incorporation of a Thalidomide-based cereblon ligand and a PEG linker, which enhances its ability to selectively degrade target proteins in PROTAC technology . This specificity and efficiency make it a valuable tool in scientific research and drug development.
特性
分子式 |
C25H32F3N3O11 |
|---|---|
分子量 |
607.5 g/mol |
IUPAC名 |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H31N3O9.C2HF3O2/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;3-2(4,5)1(6)7/h1-3,17H,4-15,24H2,(H,25,27,28);(H,6,7) |
InChIキー |
AYNIQSSQYHUXHL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



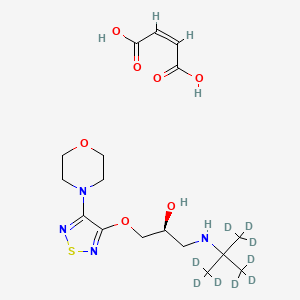
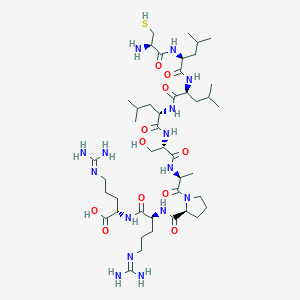

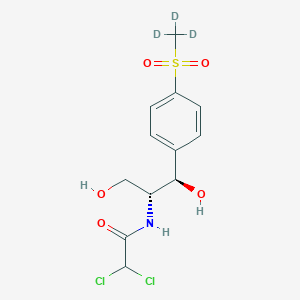
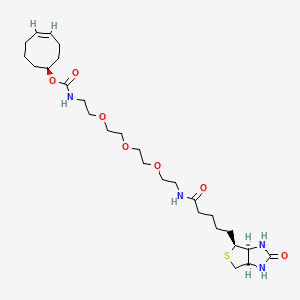
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
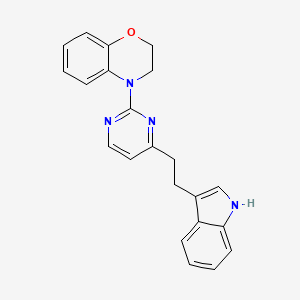
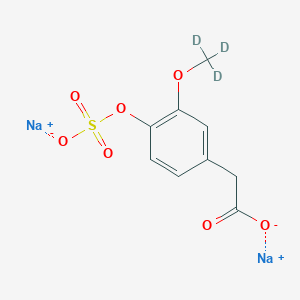
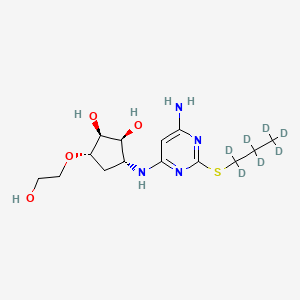
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
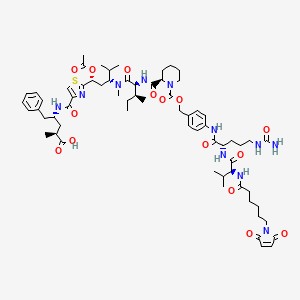
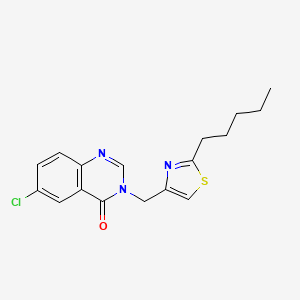
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
